1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a chloromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with chloromethyl methyl ether to form 4-chloro-2-methylphenoxymethyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole derivative. Finally, the thiadiazole derivative is reacted with 3-chlorophenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.
Industry: It is used in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cell growth and survival. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar phenoxy group but differs in the triazole ring structure.
4-Chloro-2-methylphenoxyacetic acid: This compound has a similar phenoxy group but lacks the thiadiazole and urea functionalities.
Uniqueness
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea is unique due to its combination of a thiadiazole ring, chlorophenyl group, and chloromethylphenoxy group
Properties
IUPAC Name |
1-[5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-10-7-12(19)5-6-14(10)25-9-15-22-23-17(26-15)21-16(24)20-13-4-2-3-11(18)8-13/h2-8H,9H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYPWFUDYKYSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.